molecular formula C13H13N3O2 B2753261 N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-55-7

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2753261
CAS No.: 478063-55-7
M. Wt: 243.266
InChI Key: AMJBMBWKRGERJP-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the scaffold of pyridazinecarboxamides. These derivatives are actively investigated for their potential as enzyme inhibitors. Specifically, structurally related pyridazinecarboxamide compounds have been explored as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator of inflammatory cell death pathways (necrosis) . Inhibition of this pathway is a prominent therapeutic strategy in research areas including neurodegenerative diseases and immune-mediated conditions . Furthermore, carboxamide derivatives incorporating heterocyclic systems like pyridazine are recognized for their utility in developing inhibitors for metalloenzymes such as carbonic anhydrases . These enzymes are crucial pharmacological targets, and their inhibition is relevant to research on conditions such as glaucoma, cancer, and cerebral ischemia . This makes this compound a valuable chemical tool for researchers seeking to explore novel mechanisms of action and structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-3-5-10(6-4-9)16-8-7-11(17)12(15-16)13(18)14-2/h3-8H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJBMBWKRGERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function or modulating receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinecarboxamide Derivatives

Compound Name N1 Substituent Carboxamide Substituent Molecular Weight Key Features
Target Compound 4-methylphenyl N-methyl Not provided Methyl groups enhance lipophilicity
N-(4-Acetamidophenyl)-4-oxo-1-phenyl derivative Phenyl 4-acetamidophenyl ~370 g/mol Acetamido group increases H-bond potential
1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl) 3-chlorophenyl 2,4-dimethoxyphenyl 385.8 g/mol Electron-withdrawing (Cl) and donating (OCH3) effects

Key Observations:

  • Carboxamide Substituents : The target’s N-methyl group reduces steric hindrance compared to bulkier substituents like 4-acetamidophenyl or 2,4-dimethoxyphenyl .

Table 2: Activity Profiles of Structurally Related Compounds

Compound Class Core Structure Substituents Biological Activity Reference
Pyridazinecarboxamide 4-oxo-1,4-dihydropyridazine 4-methylphenyl, N-methyl Not reported in evidence
Thiazolidin-4-one derivatives Thiazolidinone 4-methylphenyl at position 2 Antiproliferative (IC50 ~11.6 μM vs. 769-P cells)
Quinolinecarboxamides 4-oxo-1,4-dihydroquinoline Adamantyl, pentyl chains High CB2 receptor affinity (Ki < 100 nM)

Key Observations:

  • Antiproliferative Activity: Thiazolidinone derivatives with a 4-methylphenyl group (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide) exhibit dose-dependent cytotoxicity via G1 cell cycle arrest . This suggests that the 4-methylphenyl moiety may enhance anticancer activity across different scaffolds.
  • Receptor Binding: Quinolinecarboxamides with bulky substituents (e.g., adamantyl) show high CB2 receptor affinity , highlighting the importance of hydrophobic groups in receptor interactions. The target compound’s methyl groups may similarly influence binding but require empirical validation.

Biological Activity

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following chemical data:

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : [insert CAS number if available]
  • SMILES Notation : CN(C(=O)C1=CC=C(C=C1)C(=O)N2C=CC=N2)C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Recent studies have demonstrated that this compound induces apoptosis in cancer cells. It appears to arrest the cell cycle at specific phases, particularly the S phase, leading to increased cell death rates.

Case Studies

One notable study evaluated the compound's effects on HepG2 liver cancer cells. The results were as follows:

Concentration (μM)Percentage of Cells in S Phase (%)
228.17
436.96
837.25

These findings indicate a significant increase in the proportion of cells in the S phase compared to control groups, suggesting effective cell cycle modulation.

Antimicrobial Properties

In vitro studies have suggested that this compound exhibits activity against several bacterial strains. The compound's ability to disrupt bacterial cell walls may contribute to its antimicrobial efficacy.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit key metabolic enzymes. For instance, preliminary docking studies suggest it may bind effectively to targets involved in cancer metabolism, such as farnesyltransferase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including condensation, cyclization, and functionalization. Key steps involve optimizing reaction temperature, solvent polarity, and catalyst selection. For example, pyridazinecarboxamide derivatives often employ nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DMF as solvent with DCC coupling agents). Reaction progress is monitored via TLC or HPLC, and yields are maximized by iterative adjustment of stoichiometry and reaction time .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H- and 13C^13C-NMR are used to verify substituent positions and stereochemistry.
  • X-ray crystallography : Programs like SHELX are employed to resolve crystal structures, with refinement using SHELXL for bond-length/angle accuracy .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and purity.

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., renal adenocarcinoma 769-P cells), with IC50_{50} calculations .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to detect G1/S arrest or apoptosis induction .
  • Receptor-binding studies : Radioligand displacement assays for cannabinoid receptor CB2, given structural similarities to 4-oxo-1,4-dihydropyridine ligands .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring be achieved to enhance target specificity?

  • Methodological Answer : Regioselectivity is controlled via directing groups or metal-catalyzed cross-coupling. For example:

  • Suzuki-Miyaura coupling : Introduce aryl groups at specific positions using palladium catalysts and boronic acids.
  • Protecting group strategies : Temporary protection of the carboxamide group ensures selective modification of the pyridazine core .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability or off-target effects. Resolution strategies include:

  • Dose-response validation : Reproduce studies with standardized protocols (e.g., fixed serum concentrations).
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions .
  • Computational docking : Compare binding modes in CB2 vs. other receptors using molecular dynamics simulations .

Q. What advanced computational methods are used to predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • QSAR modeling : Train models on derivatives with known IC50_{50} values to predict activity.
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like CB2 receptors .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) for lead optimization.

Q. What advanced crystallographic techniques elucidate conformational dynamics of this compound?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal lattices .
  • Twinned data refinement : SHELXL handles high-resolution or twinned datasets to resolve disorder in crystal structures .

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